3-Isothiocyanato-5-methyl-1,2-oxazole
Description
Significance of Oxazole (B20620) and Isothiocyanate Motifs in Contemporary Chemical Sciences
The isothiocyanate group (-N=C=S) is a highly reactive functional group known for its electrophilic character. This reactivity allows it to readily form covalent bonds with nucleophiles, a property that has been exploited in the design of enzyme inhibitors and other targeted therapeutic agents. nih.gov Sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables, is a well-studied example with known anti-inflammatory and anticancer properties. nih.gov The ability of isothiocyanates to release hydrogen sulfide (B99878) (H₂S), a signaling molecule with various physiological roles, is another area of active research. nih.gov
The combination of the stable, bio-active isoxazole (B147169) scaffold with the reactive, pharmacologically relevant isothiocyanate group in a single molecule creates a compound with significant potential for further investigation in medicinal chemistry and chemical biology.
Research Context of N,O-Containing Heterocycles
Nitrogen- and oxygen-containing heterocycles are a fundamentally important class of organic compounds. researchgate.netorganic-chemistry.org Their prevalence in nature, from alkaloids to nucleic acids, underscores their evolutionary selection as key building blocks for life. organic-chemistry.org In the realm of synthetic chemistry, these heterocycles are considered "privileged structures" because they can interact with a wide range of biological targets with high affinity and specificity.
Research into N,O-containing heterocycles is driven by the need for new therapeutic agents with improved efficacy and novel mechanisms of action. nih.gov The development of efficient synthetic methods to create diverse libraries of these compounds is a major focus of contemporary organic chemistry. mdpi.com The strategic placement of different functional groups onto the heterocyclic core allows for the fine-tuning of a molecule's electronic and steric properties, which in turn influences its biological activity.
Overview of Research Trajectories for Isothiocyanate-Substituted Oxazoles
While specific research on 3-Isothiocyanato-5-methyl-1,2-oxazole is not extensively documented in publicly available literature, the research trajectories for related isothiocyanate-substituted oxazoles and isoxazoles can be inferred. The primary area of interest for such compounds lies in their potential as covalent inhibitors of enzymes. The isoxazole moiety can serve as a recognition element, guiding the molecule to the active site of a target protein, while the isothiocyanate group can then form a stable covalent bond with a nucleophilic amino acid residue, leading to irreversible inhibition.
The synthesis of such compounds would likely involve the conversion of an amino-substituted methyl-isoxazole precursor into the corresponding isothiocyanate. Synthetic strategies for creating the isoxazole ring itself are well-established and often involve the cycloaddition of a nitrile oxide with an alkyne or the reaction of a β-dicarbonyl compound with hydroxylamine (B1172632). nih.govresearchgate.net
Future research on This compound and its isomers would likely focus on:
Synthesis and Characterization: Developing efficient and regioselective synthetic routes to the target compound and its analogues. Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) would be crucial to confirm the structure.
Biological Screening: Evaluating the compound's activity against a panel of biological targets, particularly enzymes implicated in diseases such as cancer and inflammation.
Mechanism of Action Studies: Investigating the molecular details of how the compound interacts with its biological target, including identifying the specific amino acid residues involved in covalent bond formation.
Below is a table of predicted properties for a structurally related compound, 3-(isothiocyanatomethyl)-1,2-oxazole, which can provide some insight into the expected characteristics of the target molecule.
| Property | Predicted Value |
| Molecular Formula | C₅H₄N₂OS |
| Monoisotopic Mass | 140.00444 Da |
| XlogP | 1.7 |
| Predicted CCS (Ų) [M+H]⁺ | 124.3 |
| Predicted CCS (Ų) [M+Na]⁺ | 134.2 |
| Predicted CCS (Ų) [M-H]⁻ | 129.3 |
| Data for 3-(isothiocyanatomethyl)-1,2-oxazole, a structurally similar compound. uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
3-isothiocyanato-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2OS/c1-4-2-5(6-3-9)7-8-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADFBVUOBWXDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379971 | |
| Record name | 3-isothiocyanato-5-methyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321309-33-5 | |
| Record name | 3-Isothiocyanato-5-methylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321309-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-isothiocyanato-5-methyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of 3 Isothiocyanato 5 Methyl 1,2 Oxazole Reactivity
Electrophilic Reaction Pathways of the 1,2-Oxazole Ring
The 1,2-oxazole ring is a π-electron-excessive heterocycle, yet it exhibits a general resistance to electrophilic aromatic substitution. pharmaguideline.comchempedia.info This is attributed to the high electronegativity of the oxygen and nitrogen atoms, which reduces the ring's electron density and deactivates it towards attack by electrophiles. youtube.com Consequently, forcing conditions are often required for such reactions to proceed. When substitution does occur, the position of attack is regiochemically determined by the inherent electronic distribution of the ring, with the C-5 position being the most favored site for electrophilic attack, followed by C-4. pharmaguideline.comwikipedia.orgtandfonline.com Reactions such as nitration and sulfonation are particularly challenging to achieve on an unsubstituted oxazole (B20620) ring. pharmaguideline.comslideshare.net
The presence of substituents on the 1,2-oxazole ring significantly alters its reactivity and the orientation of subsequent electrophilic attacks. libretexts.org In the case of 3-isothiocyanato-5-methyl-1,2-oxazole, the outcome of an electrophilic substitution is dictated by the competing electronic effects of the methyl group at position 5 and the isothiocyanate group at position 3.
The 5-Methyl Group: The methyl group is an electron-donating group (EDG) through an inductive effect. libretexts.org EDGs activate aromatic rings, making them more reactive towards electrophiles than their unsubstituted counterparts. masterorganicchemistry.com As an activating group, the C-5 methyl substituent directs incoming electrophiles to the ortho and para-equivalent positions. In the 1,2-oxazole ring, this corresponds to the C-4 position, thereby increasing its nucleophilicity.
The 3-Isothiocyanato Group: The isothiocyanate group (-NCS) is generally considered an electron-withdrawing group (EWG) due to the electronegativity of the nitrogen and sulfur atoms. EWGs deactivate aromatic rings, making them less reactive towards electrophiles. youtube.com Deactivating groups typically direct incoming electrophiles to the meta position. Relative to the C-3 position on the oxazole ring, the C-5 position is the meta-equivalent.
Nucleophilic Reactivity of the Isothiocyanate Group
The isothiocyanate group (-N=C=S) is a potent electrophile, a characteristic that defines a major aspect of the molecule's reactivity. The central carbon atom of the isothiocyanate moiety is electron-deficient due to its bonding to the more electronegative nitrogen and sulfur atoms, making it highly susceptible to attack by nucleophiles. arkat-usa.orgmdpi.com This reactivity allows isothiocyanates to serve as versatile building blocks in organic synthesis, particularly for the construction of sulfur- and nitrogen-containing heterocycles. mdpi.comchemrxiv.org
The reaction of isothiocyanates with primary and secondary amines is a fundamental and widely used transformation that yields thiourea (B124793) derivatives. researchgate.netcbijournal.comkiku.dk Similarly, the reaction with thiols produces dithiocarbamates. researchgate.net These reactions proceed via the nucleophilic addition of the amine or thiol to the electrophilic carbon of the isothiocyanate group.
The reaction with amines is robust and often proceeds smoothly. cbijournal.com In the presence of both amine and thiol functionalities, the reaction can be pH-dependent; under more alkaline conditions (pH 9-11), the reaction with amines to form thioureas is favored, whereas slightly acidic to neutral conditions (pH 6-8) favor the reaction with thiols to yield dithiocarbamates. researchgate.net
| Nucleophile | Reactant | Product Class | General Structure |
|---|---|---|---|
| Primary Amine | R-NH₂ | N,N'-Disubstituted Thiourea | ![]() |
| Secondary Amine | R₂NH | N,N,N'-Trisubstituted Thiourea | ![]() |
| Thiol | R-SH | Dithiocarbamate (B8719985) | ![]() |
The C=S double bond within the isothiocyanate group can participate in cycloaddition reactions. mdpi.com Isothiocyanates can react with dienes in Diels-Alder type reactions or with 1,3-dipoles in [3+2] cycloadditions to form various five- and six-membered heterocyclic rings. researchgate.netnih.gov For example, reaction with a conjugated diene could lead to a six-membered thiazinane-like ring system after reduction. The versatility of these cycloadditions makes the isothiocyanate moiety a valuable tool for complex molecule synthesis. nih.gov
Intramolecular Cyclization and Rearrangement Studies
Isothiocyanates substituted on heterocyclic scaffolds can undergo intramolecular cyclization reactions, particularly if a nucleophilic atom is suitably positioned within the molecule. nih.govnih.govchemrxiv.org In this compound, the nitrogen atom (N-2) of the oxazole ring could potentially act as an intramolecular nucleophile. Under thermal or catalytic conditions, this nitrogen could attack the electrophilic carbon of the isothiocyanate group, leading to a condensed bicyclic ring system. Such cyclizations are often driven by the formation of a stable, fused aromatic system. nih.govacs.org
Isothiocyanates are also known to undergo thermal or photochemical rearrangements. acs.orgresearchgate.net A common rearrangement is the researchgate.netresearchgate.net-sigmatropic rearrangement of allylic thiocyanates to isothiocyanates, though this is more relevant to the synthesis of the compound rather than its subsequent reactivity. qucosa.dethieme-connect.com Other rearrangements, such as 1,3-shifts of the substituent attached to the nitrogen atom, have been studied computationally and can occur under specific conditions. arkat-usa.orgacs.org
Role of the Methyl Substituent at Position 5 on Reactivity
The methyl group at position 5 exerts both electronic and steric influences on the reactivity of the molecule.
Electronic Effects: As an electron-donating group, the C-5 methyl group activates the 1,2-oxazole ring, making it more susceptible to electrophilic attack than the unsubstituted parent heterocycle. libretexts.orgyoutube.com This activation is most pronounced at the adjacent C-4 position, increasing its nucleophilicity. wikipedia.org This electronic donation can also subtly influence the electrophilicity of the remote isothiocyanate group, though this effect is generally considered minor compared to the direct influence on the aromatic ring.
Steric Effects: The methyl group provides steric bulk at one side of the molecule. This can sterically hinder the approach of reagents to the C-4 position and the nearby isothiocyanate group at C-3. mdpi.com While the methyl group is relatively small, its presence can influence the regioselectivity of reactions, potentially favoring attack at less hindered sites or influencing the conformational preference of reaction intermediates. In studies involving metal-catalyzed polymerization, a methyl group at the C-5 position of an oxazole ligand was found to impose steric hindrance that prevented co-planarity of heterocyclic rings, which in turn influenced catalyst activity. mdpi.com
Structure Activity Relationship Sar Studies of 3 Isothiocyanato 5 Methyl 1,2 Oxazole Derivatives
Correlating Structural Modifications with Biological Efficacy
The biological activity of isoxazole (B147169) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. nih.gov For 3,5-disubstituted isoxazoles, modifications at these positions can dramatically alter their pharmacological profiles. nih.govresearchgate.net
The isoxazole scaffold serves as a versatile backbone in numerous biologically active compounds. nih.gov The substituents at the C3 and C5 positions play a pivotal role in defining the molecule's interaction with biological targets. nih.govresearchgate.net
In the context of 3-isothiocyanato-5-methyl-1,2-oxazole, the methyl group at the C5 position is a key feature. In various series of isoxazole derivatives, the presence of a small alkyl group like methyl at C5 has been associated with significant biological activities. researchgate.net For instance, a series of 5-methylisoxazole-3-carboxamide (B1215236) derivatives were synthesized and evaluated for their antitubercular activity, with some compounds showing notable efficacy. researchgate.net
The isothiocyanate group (-N=C=S) at the C3 position is a potent electrophilic moiety known to contribute to the biological activity of various compounds, often through covalent interactions with biological macromolecules. mdpi.com The reactivity of the isothiocyanate group is a crucial determinant of its biological effect. The side chain attached to the isothiocyanate group strongly influences its antimicrobial and anticancer activities. nih.gov For example, in a study of arylalkyl and alkyl isothiocyanates, the alkyl chain length and phenyl substitution were found to be critical for their inhibitory potency against lung tumorigenesis. nih.gov It was also noted that secondary isothiocyanates exhibited greater potency than their primary counterparts, and the presence of a phenyl group was not an absolute requirement for activity. nih.gov
The electronic properties of substituents on the isoxazole ring are also critical. For example, in a series of 3,5-disubstituted isoxazoles, the presence of electron-withdrawing groups on a phenyl ring at the 5-position was found to be favorable for anticancer activity. impactfactor.org This suggests that the interplay between the electron-donating methyl group at C5 and the electrophilic isothiocyanate group at C3 of the target compound could lead to a unique electronic distribution influencing its biological profile.
Table 1: Impact of Substituents on the Biological Activity of Related Isoxazole Derivatives
| Compound Series | Substituent at C3 | Substituent at C5 | Observed Biological Activity | Reference |
|---|---|---|---|---|
| 5-Methylisoxazole-3-carboxamides | -CONH-Ar | -CH₃ | Antitubercular | researchgate.net |
| 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles | -C₆H₄-OCH₃ | -C₆H₄-R | Anti-inflammatory | nih.gov |
| 3,5-Disubstituted isoxazoles | Aryl/Heteroaryl | Aryl/Heteroaryl | Anticancer | impactfactor.org |
| 3-Amino-5-methylisoxazole Schiff bases | -N=CH-Ar | -CH₃ | Antibacterial, Antioxidant, Anticancer | tandfonline.com |
Stereochemistry often plays a crucial role in the biological activity of chiral compounds by influencing their binding affinity to specific targets. While this compound itself is not chiral, the introduction of chiral centers through modification of its substituents would necessitate stereochemical considerations. For many biologically active heterocyclic compounds, different enantiomers or diastereomers can exhibit vastly different potencies and efficacies. nih.gov In the context of isothiocyanates, a study on alkyl isothiocyanates demonstrated that a secondary isothiocyanate (2-hexyl isothiocyanate) was a more potent inhibitor of lung tumorigenesis than its primary isomer (1-hexyl isothiocyanate). nih.gov This highlights that the spatial arrangement of the isothiocyanate group can significantly impact biological activity.
Pharmacophore Elucidation for Target Interaction
A pharmacophore model for this compound derivatives would likely include key features from both the isoxazole ring and the isothiocyanate group. The isoxazole ring can act as a bioisosteric replacement for other aromatic or heterocyclic systems and can participate in various non-covalent interactions such as hydrogen bonding (via the nitrogen and oxygen atoms) and π-π stacking. nih.gov The methyl group at the C5 position could contribute to hydrophobic interactions within a binding pocket. The isothiocyanate group at the C3 position is a strong electrophilic center and can act as a key interaction point, potentially forming covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in target proteins. mdpi.com
A study on 3,5-disubstituted isoxazole analogues as PPARα-selective agonists identified that the isoxazole core and the nature of the side chains were crucial for receptor activation and selectivity. nih.gov Molecular modeling studies indicated that the orientation of the substituents and their ability to interact with specific amino acid residues in the ligand-binding domain were key to their agonist activity. nih.gov This underscores the importance of the spatial arrangement of functional groups for target interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are powerful tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity. For isoxazole derivatives, QSAR models have been successfully developed to predict their anti-inflammatory and anticancer activities. impactfactor.orgnih.gov
A QSAR study on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles revealed a good correlation between the physicochemical properties of the substituents and their anti-inflammatory activity. nih.gov Similarly, for a series of 3,5-disubstituted isoxazoles with anticancer activity, QSAR models helped in identifying the key descriptors influencing their potency. impactfactor.org
For isothiocyanates, QSAR models have been established to predict their antimicrobial activity based on physicochemical properties such as partial charge, polarity, reactivity, and shape. nih.gov These models have shown good predictive power, suggesting that the biological activity of new isothiocyanate-containing compounds could be rationally designed.
A 3D-QSAR study on isoxazole derivatives as farnesoid X receptor (FXR) agonists showed that the presence of a hydrophobic group at the R2 position and an electronegative group at the R3 position were crucial for agonistic activity. mdpi.com This type of model provides a three-dimensional map of the structural requirements for activity, which is invaluable for the design of new, more potent analogues.
Table 2: Key Parameters from QSAR Studies on Related Compounds
| Compound Class | Biological Activity | Key QSAR Descriptors/Findings | Reference |
|---|---|---|---|
| 3,5-Disubstituted isoxazoles | Anti-inflammatory | Correlation between physicochemical properties and activity | nih.gov |
| Isothiocyanates | Antimicrobial | Partial charge, polarity, reactivity, shape | nih.gov |
| Isoxazole Derivatives | FXR Agonism | Hydrophobicity at R2, electronegativity at R3 | mdpi.com |
| 5-Substituted 3-methylisoxazole[5,4-d]1,2,3-triazin-4-ones | Immunological | Correlations found using multiple linear regression | nih.gov |
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations of Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of organic compounds. nih.govirjweb.com For 3-isothiocyanato-5-methyl-1,2-oxazole, these calculations can predict its geometry, electronic distribution, and spectroscopic features, providing a foundational understanding of its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic conductivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. irjweb.comresearchgate.net
For molecules containing the oxazole (B20620) ring, the HOMO and LUMO are typically distributed across the heterocyclic system. researchgate.net In the case of this compound, the HOMO would likely be located on the electron-rich oxazole ring and the isothiocyanate group, indicating these are the probable sites for electrophilic attack. Conversely, the LUMO would be distributed over the molecule, indicating regions susceptible to nucleophilic attack. The isothiocyanate group (-N=C=S) is a potent electrophile and would be a primary site for reaction with nucleophiles. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This data is illustrative, as specific experimental or calculated values for this compound are not publicly available. The values are based on typical ranges for similar heterocyclic compounds.)
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 to -8.5 | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. |
| ELUMO | -1.0 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. |
| Energy Gap (ΔE) | 4.0 to 6.0 | ELUMO - EHOMO; indicates chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.govnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. Green areas represent neutral potential. nih.gov
For this compound, an MEP map would likely show significant negative potential around the oxygen and nitrogen atoms of the oxazole ring, making them susceptible to interactions with electrophiles. The sulfur atom of the isothiocyanate group would also exhibit negative potential. Conversely, the carbon atom of the isothiocyanate group is expected to be a region of high positive potential, confirming its role as a primary electrophilic site for nucleophilic attack. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound would involve identifying the most stable three-dimensional arrangements of the molecule. This is crucial as the conformation can significantly influence its biological activity and reactivity. Given the relative rigidity of the oxazole ring, the main conformational flexibility would arise from the rotation around the single bond connecting the isothiocyanate group to the ring.
Molecular dynamics (MD) simulations can provide deeper insights into the dynamic behavior of this compound over time. iaea.orgresearchgate.net By simulating the movements of atoms and bonds, MD can reveal how the molecule interacts with its environment, such as a solvent or a biological target. researchgate.net For instance, simulations could show the stability of different conformers and the dynamics of the isothiocyanate group, which is key to its reactivity.
Ligand-Target Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme (target). nih.gov This method is fundamental in drug discovery for identifying potential drug candidates. acs.org
For this compound, docking studies could be employed to explore its potential interactions with various biological targets. The isothiocyanate group is known to react with nucleophilic residues (like cysteine) in proteins, forming covalent bonds. nih.gov Docking simulations would help identify potential protein targets and predict the binding affinity and mode of interaction, highlighting key hydrogen bonds, and hydrophobic or covalent interactions that stabilize the ligand-target complex.
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry can be used to model the step-by-step pathway of a chemical reaction, a process known as reaction mechanism simulation. chemrxiv.orgresearchgate.net This involves identifying the transition states—the highest energy points along the reaction coordinate—to calculate activation energies and reaction rates.
A key reaction of this compound would be its interaction with nucleophiles. researchgate.net The isothiocyanate group is highly electrophilic and readily reacts with nucleophiles like amines, thiols, and hydroxyl groups. nih.govacs.org Simulations using DFT can elucidate the mechanism of these reactions, for example, the addition of a nucleophile to the central carbon atom of the -N=C=S group. By calculating the energy profile of the reaction, researchers can understand the feasibility of the reaction and the stability of any intermediates formed. chemrxiv.org This is crucial for understanding its biological mechanism of action, as its effects are often mediated by covalent modification of proteins. nih.gov
Derivatization and Functionalization Strategies
Modification of the Isothiocyanate Group
The isothiocyanate moiety (-N=C=S) is a key functional group that readily participates in a variety of addition and cycloaddition reactions, allowing for the introduction of diverse structural motifs.
Formation of Thioureas, Thioamides, and Other Sulfur-Containing Derivatives
The electrophilic carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack, particularly by amines, leading to the formation of thiourea (B124793) derivatives. This reaction is a cornerstone for creating extensive libraries of compounds. The reaction of 3-isothiocyanato-5-methyl-1,2-oxazole with primary or secondary amines would yield the corresponding N,N'-disubstituted thioureas. This transformation is typically efficient and proceeds under mild conditions. nih.govdtu.dk
Beyond simple amines, reactions with other nucleophiles can produce a range of sulfur-containing derivatives. For instance, reaction with ammonia (B1221849) can yield the parent thiourea. nih.govresearchgate.net The derivatization with N-acetyl-L-cysteine is another method used for the analysis of isothiocyanates. mostwiedzy.plmdpi.com
Thioamides can also be synthesized, although this often involves different synthetic routes rather than direct derivatization of the isothiocyanate. However, the isothiocyanate group can be considered a synthon for thioamide-like structures in broader synthetic strategies.
Table 1: Examples of Thiourea Derivatives from this compound
| Reactant (Amine) | Product (Thiourea Derivative) |
| Ammonia | 1-(5-methyl-1,2-oxazol-3-yl)thiourea |
| Methylamine | 1-methyl-3-(5-methyl-1,2-oxazol-3-yl)thiourea |
| Aniline | 1-(5-methyl-1,2-oxazol-3-yl)-3-phenylthiourea |
| Piperidine | 1-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-yl)thiourea |
This table presents hypothetical products based on known reactivity of isothiocyanates.
Cycloaddition Products with Diverse Reagents
The isothiocyanate group can participate in cycloaddition reactions with a variety of unsaturated compounds. These reactions are valuable for constructing new heterocyclic rings. For instance, [3+2] cycloaddition reactions of isothiocyanates with nitrile oxides can lead to the formation of five-membered heterocycles. chemrxiv.org The reaction of isothiocyanates with alkenes can also occur under thermal conditions to form cycloadducts. nih.gov
A significant application of such cycloadditions is the synthesis of thiazole (B1198619) derivatives. Isothiocyanates can react with various reagents, such as α-halocarbonyl compounds or propargylamines, to form substituted thiazoles. nih.govacs.orgdiva-portal.org For example, a base-catalyzed three-component reaction between a chalcone, an isothiocyanate, and elemental sulfur can afford thiazole-2-thiones. nih.gov
Table 2: Potential Cycloaddition Reactions of this compound
| Reagent | Reaction Type | Resulting Heterocycle |
| Nitrile Oxide | [3+2] Cycloaddition | Substituted thiadiazole derivative |
| Alkene | [2+2] Cycloaddition | Thietane derivative |
| Propargylamine | Domino Reaction | Substituted aminothiazole |
| α-Haloketone | Hantzsch-type synthesis | Substituted thiazole |
This table outlines potential cycloaddition products based on general isothiocyanate reactivity.
Functionalization of the Oxazole (B20620) Ring System
The 1,2-oxazole ring is an aromatic heterocycle that can undergo substitution reactions, although its reactivity is influenced by the existing substituents. The methyl group at the 5-position and the isothiocyanate group at the 3-position will direct further functionalization.
Regioselective Substitution at Unsubstituted Positions
The only unsubstituted position on the oxazole ring of this compound is the C4 position. Electrophilic aromatic substitution on the isoxazole (B147169) ring is generally difficult but can be achieved under specific conditions. nih.govdtu.dkmdpi.com The directing effects of the existing substituents would need to be considered.
A more common strategy for functionalizing the oxazole ring is through metallation, followed by quenching with an electrophile. Lithiation of methyl-substituted isoxazoles has been shown to be a viable method. nih.gov Depending on the base used, lithiation can occur either at the methyl group or at an available ring carbon. For 5-methylisoxazoles, lithiation often occurs at the C4 position, allowing for the introduction of various substituents at this site. nih.gov For instance, treatment with n-butyllithium followed by an electrophile like a halogen source (e.g., I2 or Br2) would yield the corresponding 4-halo-3-isothiocyanato-5-methyl-1,2-oxazole. This halogenated intermediate can then be used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or other groups. tandfonline.com
Introduction of Additional Heterocyclic Moieties
Building upon the functionalization strategies described above, additional heterocyclic rings can be appended to the this compound core. One common method involves the use of cross-coupling reactions. For example, a 4-bromo-3-isothiocyanato-5-methyl-1,2-oxazole, synthesized via regioselective bromination, could be coupled with a heterocyclic boronic acid or stannane (B1208499) reagent under palladium catalysis to generate a biheterocyclic system.
Alternatively, a heterocyclic moiety can be constructed directly onto the oxazole ring. For instance, if a suitable functional group is introduced at the C4 position (e.g., an amino or hydroxyl group), this can serve as a handle for the subsequent annulation of another heterocyclic ring. The synthesis of fused heterocycles involving oxazoles has been documented, often starting from appropriately functionalized oxazole precursors. ijpsonline.comacs.org
Polymer-Supported Synthesis and Derivatization for Library Generation
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large and diverse compound libraries. nih.govnih.govnih.gov The isothiocyanate functionality is well-suited for SPOS. A common approach involves the use of a resin-bound amine which can be converted to a resin-bound isothiocyanate. This polymer-supported isothiocyanate can then be reacted with a library of amines in solution to generate a diverse set of thioureas, which are subsequently cleaved from the resin. dtu.dkacs.orgacs.org
Alternatively, a trityl isothiocyanate resin can be prepared from a commercially available trityl chloride resin. acs.org This resin serves as a versatile starting point for solid-phase synthesis. For example, reaction with amines generates resin-bound thioureas. These immobilized thioureas can be further derivatized, for instance, by reaction with methyl 2-chloroacetoacetate to yield 2-aminothiazole-5-carboxylates, which are then cleaved from the solid support. acs.org
The oxazole core itself can also be constructed on a solid support. For example, a resin-bound alkyne or alkene can undergo a 1,3-dipolar cycloaddition with a nitrile oxide to form the isoxazole or isoxazoline (B3343090) ring, respectively. nih.gov This approach allows for the diversity-oriented synthesis of disubstituted isoxazoles.
Table 3: Key Strategies in Polymer-Supported Synthesis
| Solid-Phase Strategy | Key Intermediate | Example Library |
| Resin-bound amine conversion | Resin-bound isothiocyanate | Thioureas |
| Trityl isothiocyanate resin | Resin-bound thioureas | Thioureas, 2-Aminothiazoles |
| Resin-bound alkyne/alkene | Resin-bound isoxazole/isoxazoline | Disubstituted isoxazoles/isoxazolines |
This table summarizes general solid-phase synthesis strategies applicable for generating libraries based on the target scaffold.
Biological and Pharmacological Research Applications
Antimicrobial Activity Investigations
The isothiocyanate and oxazole (B20620) moieties are well-documented for their antimicrobial effects. Isothiocyanates, particularly those derived from natural sources like cruciferous vegetables, have demonstrated broad-spectrum activity against various microorganisms. nih.govmdpi.com Similarly, the oxazole ring is a core component of many synthetic compounds developed for their antimicrobial properties. nih.govresearchgate.net
Antibacterial Efficacy (Gram-positive and Gram-negative)
The isothiocyanate functional group is a key determinant of antibacterial activity. Studies have shown that the chemical structure of isothiocyanates strongly influences their effectiveness against bacteria. nih.gov For instance, benzyl (B1604629) isothiocyanate (BITC) has been identified as a potent agent, particularly against Gram-negative bacteria. plos.org Research has demonstrated that BITC exhibits a rapid and potent bactericidal effect against various Gram-negative bacteria, including periodontal pathogens, while Gram-positive bacteria are generally less affected or only show growth inhibition. plos.org
In one study, the antimicrobial activity of several isothiocyanates was evaluated against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. nih.gov The results indicated that benzyl-isothiocyanate was the most effective, with minimum inhibitory concentrations ranging from 2.9 to 110 µg/mL. nih.gov This suggests that the aromatic nature of some isothiocyanates may facilitate their passage across bacterial membranes. mdpi.com Other research has shown that derivatives of oxazole also possess convincing antibacterial activity against various Gram-positive and Gram-negative strains. nih.govresearchgate.net
Interactive Data Table: Antibacterial Activity of Related Isothiocyanates
| Compound | Bacterial Strain | Activity/Measurement | Reference |
| Benzyl isothiocyanate (BITC) | MRSA | MIC: 2.9 - 110 µg/mL | nih.gov |
| Benzyl isothiocyanate (BITC) | E. coli (WT EHEC) | MIC: 0.07 mg/mL | mdpi.com |
| Allyl isothiocyanate (AITC) | E. coli (WT EHEC) | MIC: 0.4 mg/mL | mdpi.com |
| 2-Phenylethyl-isothiocyanate (PEITC) | Salmonella Montevideo | Inhibitory activity | nih.gov |
| 2-Phenylethyl-isothiocyanate (PEITC) | Listeria monocytogenes | Inhibitory activity | nih.gov |
Antifungal Properties
The antifungal potential of compounds containing the isoxazole (B147169) ring has been a subject of investigation. For example, an isoindole derivative featuring a 5-methyl-isoxazole-3-yl moiety has demonstrated antifungal activity against several fungal species, including Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum. mdpi.com
Anticancer and Antitumor Potential
Both isothiocyanates and isoxazole derivatives have been extensively studied for their potential as anticancer agents. nih.govresearchgate.net Isothiocyanates are recognized for their cancer chemopreventive properties, while the isoxazole ring is a common structural feature in numerous compounds with growth inhibitory activities against various human cancer cell lines. nih.govresearchgate.net
Inhibition of Cancer Cell Lines
Research has demonstrated that novel isoxazole-piperazine hybrids exhibit potent cytotoxic activities against human liver and breast cancer cell lines. nih.govresearchgate.net Specifically, compounds designated as 5l-o in one study showed significant cytotoxicity with IC₅₀ values in the range of 0.3–3.7 μM. nih.govresearchgate.net Another study evaluated a series of heterocyclic compounds, including those derived from 4-isothiocyanato-4-methylpentan-2-one, against a panel of six cancer cell lines. The most active compound, 8b, showed activity against colon cancer (HT29). researchgate.net
Interactive Data Table: Cytotoxic Activity of Related Isoxazole Derivatives
| Compound Series | Cancer Cell Line | Measurement | Value | Reference |
| Isoxazole-piperazine hybrids (5l-o) | Liver (Huh7, Mahlavu), Breast (MCF-7) | IC₅₀ | 0.3–3.7 μM | nih.govresearchgate.net |
| Oxazolo[5,4-d]pyrimidines (3g) | Colon (HT29) | CC₅₀ | 58.44 ± 8.75 µM | nih.gov |
| Oxazolo[5,4-d]pyrimidines (3j) | Colon (HT29) | CC₅₀ | 99.87 ± 10.90 µM | nih.gov |
| Oxazolo[5,4-d]pyrimidines (3e) | Colon (HT29) | CC₅₀ | 129.41 ± 10.04 µM | nih.gov |
| Compound 8b | Colon (HT29) | Activity | 44.2 µM | researchgate.net |
Modulation of Cellular Pathways (e.g., Tubulin Polymerization)
A significant mechanism underlying the anticancer potential of isothiocyanates is the inhibition of tubulin polymerization. nih.gov Tubulin is a critical protein for cell division, and its disruption can lead to cell cycle arrest and apoptosis. Studies have shown that the chemical structure of isothiocyanates greatly influences their ability to inhibit tubulin polymerization. nih.gov For example, 3,4-dimethoxybenzyl isothiocyanate has been identified as a highly active agent, causing over 85% inhibition of polymerization at a 25 µM concentration. nih.gov This inhibition of tubulin polymerization is strongly correlated with cell cycle arrest in the G₂/M phase. nih.gov
Derivatives of the oxazole ring have also been identified as potent tubulin polymerization inhibitors. A series of nih.govnih.govoxazolo[5,4-e]isoindoles were found to bind to the colchicine (B1669291) site of tubulin, demonstrating promise as antitubulin agents. nih.gov These findings suggest that a compound combining both an isothiocyanate group and an isoxazole ring could potentially leverage this mechanism for anticancer effects.
Anti-inflammatory and Analgesic Research
The anti-inflammatory and analgesic properties of isothiocyanates and isoxazole-containing compounds have been investigated. researchgate.netnih.govnih.gov Isothiocyanates are known to exert anti-inflammatory effects by suppressing key signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, which leads to a reduction in pro-inflammatory mediators. nih.gov
Synthetic isothiocyanate analogs have been shown to reduce the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov The anti-inflammatory therapeutic mechanisms of isothiocyanates are often linked to their ability to modulate cellular signaling pathways involved in inflammation. mdpi.commdpi.com
In the realm of analgesia, novel 3-substituted-isoxazole-4-carboxamide derivatives have been synthesized and screened for their pain-relieving potential. nih.gov In studies using acetic acid-induced writhing and hot plate tests in mice, some of these derivatives showed moderate to high analgesic activity. nih.gov For instance, a derivative labeled B2, which contains a methoxy (B1213986) group, demonstrated significant analgesic effects. nih.gov Further research into these compounds has suggested that their analgesic actions may not involve the opioidergic pathway. nih.gov
Antiviral and Antitubercular Studies
There are no specific antiviral or antitubercular studies focused on 3-Isothiocyanato-5-methyl-1,2-oxazole reported in the scientific literature. However, the isoxazole scaffold is a recognized pharmacophore in the development of new therapeutic agents, including those with antimicrobial properties. benthamdirect.comresearchgate.netresearchgate.net
Research has shown that various derivatives of isoxazole exhibit a broad spectrum of biological activities, including antiviral and anti-tubercular effects. benthamdirect.comnih.gov For instance, some isoxazole-amide derivatives have been synthesized and evaluated for their antiviral activities against plant viruses like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV), with some compounds showing better in vivo antiviral activities than the commercial agent Ningnanmycin. nih.gov In the context of human viruses, novel isoxazole nucleoside analogues have demonstrated activity against herpes simplex viruses (HSV-1 and HSV-2), Encephalomyocarditis virus, Coxsackie B3, and vesicular stomatitis virus. nih.gov
In the realm of antituberculosis research, the isoxazole scaffold is considered a valuable starting point for the development of new drugs to combat Mycobacterium tuberculosis. benthamdirect.combenthamscience.comijmtlm.org The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB necessitates the discovery of novel chemical entities. benthamdirect.comijmtlm.org Studies on isoxazole derivatives have revealed their potential as anti-tubercular agents, with some compounds showing significant activity against susceptible and resistant strains of M. tuberculosis. benthamdirect.combenthamscience.comijmtlm.org For example, certain 5-methylisoxazole-3-carboxamide (B1215236) derivatives have shown significant antitubercular activity with low micromolar minimum inhibitory concentrations (MIC). researchgate.net
Table 1: Examples of Antiviral and Antitubercular Activities of Isoxazole Derivatives
| Compound Class | Target Organism/Virus | Observed Activity | Reference(s) |
|---|---|---|---|
| Isoxazole-amide derivatives | Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV) | Potent in vivo antiviral activity, some superior to Ningnanmycin. | nih.gov |
| Isoxazole nucleoside analogues | Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2) | Moderate to potent antiviral activity. | nih.gov |
| 5-Methylisoxazole-3-carboxamides | Mycobacterium tuberculosis H37Rv | Significant antitubercular activity (MIC in low µM range). | researchgate.net |
| Substituted Isoxazoles | Mycobacterium tuberculosis | Promising antitubercular activity, warranting further development. | benthamdirect.combenthamscience.comijmtlm.org |
Enzyme Inhibition Studies (e.g., Monoamine Oxidase)
Specific studies on the enzyme inhibitory activity of This compound , particularly concerning monoamine oxidase (MAO), are not available in the current body of scientific literature. However, the isoxazole scaffold has been extensively investigated for its potential as a source of MAO inhibitors. nih.govresearchgate.netnih.gov
Monoamine oxidases (MAO-A and MAO-B) are important enzyme targets in the treatment of neurological disorders such as Parkinson's disease and depression. nih.govnih.gov A number of isoxazole-containing compounds have been identified as potent and selective inhibitors of MAO, particularly the MAO-B isoform. nih.govresearchgate.net For example, 3,5-diaryl-4,5-dihydroisoxazoles have been synthesized and shown to be selective inhibitors of MAO-B in the nanomolar range. nih.gov The isoxazole ring can act as a suitable scaffold for designing specific inhibitors, where different substitutions on the ring can modulate the potency and selectivity of inhibition. nih.gov The development of such inhibitors is a key area of research for potential neuroprotective agents. nih.govnih.gov
Table 2: Monoamine Oxidase (MAO) Inhibition by Isoxazole Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference(s) |
|---|---|---|---|
| 3,5-Diaryl-4,5-dihydroisoxazoles | MAO-B | Selective inhibition with IC₅₀ values in the nanomolar range. | nih.gov |
| Phenylisoxazole carbohydrazides | MAO-B | Potent and selective inhibition, suggesting potential for Parkinson's disease treatment. | researchgate.net |
| 2,1-Benzisoxazole derivatives | MAO-B | Specific inhibitors of MAO-B, with the potential for future drug design. | nih.gov |
Agrochemical Research and Development
There is no specific information on the use of This compound in agrochemical research and development. However, both isoxazole and isothiocyanate moieties are independently recognized for their significant roles in this field. numberanalytics.comnih.govnih.govingentaconnect.comfrontiersin.orgcabidigitallibrary.org
While no herbicidal data exists for This compound , the isoxazole ring is a component of several known herbicides. nih.govresearchgate.netgoogle.comresearchgate.netgoogle.com Certain isoxazole derivatives have been shown to possess excellent herbicidal activity at low dosages. google.comgoogle.com For example, substituted oxazole isoxazole carboxamides have been designed and synthesized as herbicide safeners, which protect crops from the injurious effects of herbicides. nih.gov These compounds were found to compete with the herbicide chlorsulfuron (B1668881) at the active site of the acetolactate synthase enzyme. nih.gov
There are no specific reports on the insecticidal activity of This compound . However, the isoxazole scaffold is a key structural feature in a number of modern insecticides. nih.govacs.orgmdpi.comacs.org Novel isoxazoline (B3343090) derivatives, a related class of compounds, have been developed that show potent insecticidal activity against various pests, including the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda). nih.govmdpi.comacs.org Some of these compounds have demonstrated efficacy comparable or superior to commercial insecticides. nih.govmdpi.com
There is no research available on the specific effects of This compound on plant physiology. However, isothiocyanates as a class of compounds are known to play multiple roles in plant physiology, including defense and stress responses. numberanalytics.comfrontiersin.orgnih.govnih.gov A significant area of research is their ability to modulate stomatal function. Isothiocyanates have been identified as potent inhibitors of stomatal opening. benthamscience.comnih.gov This action is of great interest for developing agrochemicals that could confer drought tolerance to plants by reducing water loss through transpiration. benthamscience.comnih.gov For instance, benzyl isothiocyanate (BITC) has been shown to inhibit light- and fusicoccin-induced stomatal opening by suppressing the activity of the plasma membrane proton pump. benthamscience.comnih.gov
Table 3: Agrochemical Potential of Isoxazole and Isothiocyanate Derivatives
| Compound Class/Functional Group | Application Area | Mechanism/Observed Activity | Reference(s) |
|---|---|---|---|
| Isoxazole Derivatives | Herbicides | Inhibition of key plant enzymes like acetolactate synthase. | nih.govresearchgate.netgoogle.comresearchgate.netgoogle.com |
| Isoxazoline Derivatives | Insecticides | Effective against various insect pests, some with novel modes of action. | nih.govacs.orgmdpi.comacs.org |
| Isothiocyanates | Plant Physiology Modulators | Inhibition of stomatal opening, potentially conferring drought tolerance. | benthamscience.comnih.govnumberanalytics.comfrontiersin.org |
Future Research Directions and Translational Potential for 3 Isothiocyanato 5 Methyl 1,2 Oxazole
The unique structural characteristics of 3-isothiocyanato-5-methyl-1,2-oxazole, which combines a reactive isothiocyanate group with a stable oxazole (B20620) ring, position it as a compound of significant interest for future scientific investigation. The convergence of these two moieties suggests a wide range of potential applications, from targeted therapeutics to advanced materials. The following sections outline key areas for future research and translational development.
Q & A
Q. What are the standard synthetic routes for 3-Isothiocyanato-5-methyl-1,2-oxazole, and how are reaction conditions optimized?
The synthesis typically involves cyclization of precursors such as 5-methyl-1,2-oxazole derivatives. A common method employs chloromethylation using reagents like chloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., zinc iodide) to introduce functional groups. Reaction parameters (temperature, solvent polarity, and catalyst loading) are optimized via design of experiments (DoE) to maximize yield and purity . For example, continuous flow reactors may enhance scalability and reproducibility in multi-step syntheses .
Q. How is the purity of this compound validated, and what analytical techniques are recommended?
Purity assessment combines chromatography (HPLC/GC) with spectroscopic methods:
- NMR : Confirms structural integrity by verifying proton environments (e.g., isothiocyanate group at δ 120–130 ppm in NMR).
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] for CHNOS requires m/z 142.0201).
- Elemental analysis : Ensures stoichiometric consistency (±0.3% tolerance) .
Q. What strategies are effective for resolving contradictions in crystallographic data for oxazole derivatives?
Use software suites like SHELXL for refinement, which integrates Fourier map analysis to resolve disordered atoms. Cross-validate results with independent datasets and apply Hirshfeld surface analysis to detect weak intermolecular interactions (e.g., C–H···S bonds) that may influence packing discrepancies .
Advanced Research Questions
Q. How does the isothiocyanate group in this compound influence its reactivity in biological systems?
The –N=C=S moiety acts as an electrophile, enabling covalent modifications of cysteine residues in proteins. Kinetic studies (e.g., stopped-flow spectroscopy) quantify reaction rates with thiols, while molecular docking (AutoDock Vina) predicts binding modes to targets like glutathione reductase. Comparative studies with thiourea or methylthio analogs reveal selectivity trends .
Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature?
Design accelerated stability studies using factorial matrices:
Q. How can crystallographic data for this compound be leveraged to predict solid-state reactivity?
Analyze intermolecular contacts (e.g., π-stacking, halogen bonds) using Mercury software. For example, a short S···O contact (<3.3 Å) may indicate susceptibility to photolytic cleavage. Pair with DFT calculations (Gaussian 16) to model reaction pathways .
Q. What methodologies address discrepancies between computational predictions and experimental bioactivity data?
Reconcile differences by:
- Free-energy perturbation (FEP) : Refine binding affinity predictions for protein targets.
- Metadynamics : Simulate ligand unbinding pathways missed in static docking.
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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